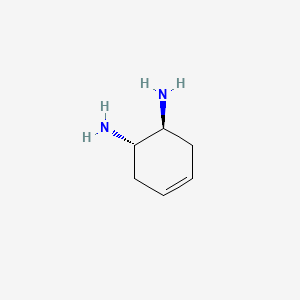

(1S,2S)-4-Cyclohexene-1,2-diamine

Description

Significance of Chiral 1,2-Diamines in Organic Synthesis and Asymmetric Catalysis

Chiral 1,2-diamines are a "privileged" class of compounds in organic synthesis. rsc.orgmetu.edu.tr Their importance stems from their ability to form stable chelate complexes with a wide variety of metal ions. When a chiral 1,2-diamine is used as a ligand in a metal-catalyzed reaction, it creates a chiral environment around the metal center. This chiral pocket can then influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. This process, known as asymmetric catalysis, is a powerful tool for the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. arkat-usa.orglookchem.com

Beyond their role as chiral ligands for transition-metal catalysts, chiral 1,2-diamines are also employed as chiral auxiliaries and organocatalysts. rsc.org As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. In organocatalysis, the diamine itself, or a derivative, acts as the catalyst, avoiding the use of potentially toxic or expensive metals.

Structural Characteristics and Stereochemical Importance of (1S,2S)-4-Cyclohexene-1,2-diamine

This compound is a C2-symmetric molecule, meaning it has a twofold axis of rotation that leaves the molecule unchanged. This symmetry is often a desirable feature in chiral ligands as it can simplify the analysis of the catalytic cycle and reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

The structure of this compound features a six-membered ring containing a double bond, with two amino groups in a trans-diaxial or diequatorial conformation on adjacent carbon atoms. The (1S,2S) stereochemistry defines the absolute configuration at these two stereocenters. The presence of the cyclohexene (B86901) ring imparts conformational rigidity to the molecule compared to its saturated counterpart, trans-1,2-diaminocyclohexane (DACH). This rigidity can be advantageous in catalysis, as it can lead to more well-defined transition states and, consequently, higher levels of stereocontrol. The double bond also offers a site for further functionalization, allowing for the synthesis of a variety of derivatives with tailored electronic and steric properties.

Historical Context and Evolution of Research on Chiral Cyclic Diamines

The development of chiral diamines for asymmetric synthesis has a rich history, with early work focusing on readily available natural products. However, the desire for more tunable and effective ligands spurred the development of synthetic chiral diamines. The synthesis and resolution of trans-1,2-diaminocyclohexane (DACH) was a significant milestone, and it has since become one of the most widely used chiral backbones in asymmetric catalysis.

Research into cyclic diamines has evolved to include structures with varying ring sizes and substitution patterns to fine-tune their catalytic activity. The introduction of unsaturation, as seen in this compound, represents a more recent advancement aimed at imparting specific conformational constraints and providing a handle for further synthetic elaboration. The synthesis of enantiopure derivatives of 1,2-diaminocyclohex-4-ene has been an area of active investigation, with methods like ring-closing metathesis being explored to access these valuable chiral building blocks. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclohex-4-ene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDENNVQHCXLZDN-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@H]1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712086 | |

| Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241684-26-3 | |

| Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1s,2s 4 Cyclohexene 1,2 Diamine and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective methods are crucial for obtaining enantiomerically pure diamines. The primary approaches involve the controlled ring-opening of prochiral or meso cyclic substrates, such as cyclohexene (B86901) oxide and the corresponding meso-aziridines, using chiral catalysts or reagents to induce asymmetry.

A common precursor for the synthesis of trans-1,2-diaminocyclohexane derivatives is cyclohexene oxide. arkat-usa.orgparis-saclay.fr The synthetic route typically involves an initial nucleophilic ring-opening of the epoxide to form a trans-2-aminocyclohexanol intermediate, which is then further functionalized to yield the target diamine. This approach leverages the readily available and inexpensive nature of cyclohexene oxide.

A straightforward method for preparing trans-1,2-diaminocyclohexane derivatives begins with the reaction of cyclohexene oxide with a primary or secondary amine. arkat-usa.orgnih.gov This initial step, often achieved by refluxing the epoxide with the corresponding amine, yields a trans-amino alcohol. arkat-usa.org The resulting amino alcohol is then converted into a species with a good leaving group, typically by mesylation using mesyl chloride in the presence of a base like triethylamine (B128534). arkat-usa.orgnih.gov The subsequent introduction of a second amine nucleophile displaces the mesylate group, leading to the formation of the desired trans-1,2-diamine. This sequential addition allows for the synthesis of both symmetrical and unsymmetrical diamines. arkat-usa.org

Table 1: Synthesis of trans-1,2-Diamine Derivatives via Sequential Amine Addition

| Entry | Amine 1 | Amine 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrolidine | Pyrrolidine | (±)-trans-1,2-bis(pyrrolidino)cyclohexane | 80 |

| 2 | Piperidine | Piperidine | (±)-trans-1,2-bis(piperidino)cyclohexane | 75 |

| 3 | Morpholine | Morpholine | (±)-trans-1,2-bis(morpholino)cyclohexane | 78 |

| 4 | Pyrrolidine | (S)-α-Methylbenzylamine | Diastereomeric mixture of trans-1-pyrrolidino-2-((S)-α-methylbenzylamino)cyclohexane | 65 |

Data sourced from Periasamy et al. arkat-usa.org

The conversion of the intermediate trans-amino alcohol to the final diamine often proceeds through an in-situ generated aziridinium (B1262131) ion. arkat-usa.orgresearchgate.netmdpi.com When the hydroxyl group of the amino alcohol is converted to a good leaving group (e.g., a mesylate), the neighboring amino group can perform an intramolecular nucleophilic attack, displacing the leaving group and forming a strained, three-membered aziridinium ion. arkat-usa.orgmdpi.com This highly reactive intermediate is then readily opened by an external amine nucleophile. arkat-usa.orgnih.gov The nucleophilic attack occurs at one of the two carbon atoms of the aziridinium ring, proceeding with inversion of configuration to yield the trans-diamine product. nih.gov This stereospecific outcome is a hallmark of this pathway, ensuring the trans relationship between the two amino groups in the final product. arkat-usa.orgnih.gov The use of chiral amines in the ring-opening step of the aziridinium ion can produce separable diastereomers, providing a route to enantiomerically enriched diamines. arkat-usa.org

The desymmetrization of meso-aziridines is a powerful and efficient strategy for the catalytic asymmetric synthesis of chiral 1,2-diamines. rsc.orgrsc.org This approach involves the enantioselective ring-opening of a prochiral, symmetrically substituted aziridine (B145994) with a nucleophile, catalyzed by a chiral Lewis or Brønsted acid. rsc.org The N-substituent on the aziridine is critical for activating the ring towards nucleophilic attack. clockss.org

A highly effective method for the asymmetric ring-opening of meso-aziridines involves the use of trimethylsilyl (B98337) azide (B81097) (TMSN₃) as a nitrogen nucleophile. rsc.orgresearchgate.net In this reaction, a chiral catalyst activates the aziridine, enabling a stereoselective attack by the azide. The resulting β-azido amino derivatives can then be readily reduced to the corresponding 1,2-diamines. rsc.org Various catalytic systems have been developed for this transformation. For instance, pioneering work by Jacobsen and coworkers utilized a chiral chromium(III)-salen complex, which afforded the azido (B1232118) products in good yields (73–95%) and high enantioselectivities (83–94% ee). rsc.org Other successful catalysts include yttrium-based complexes and N-heterocyclic carbenes. rsc.orgtdx.cat This methodology was notably applied in an asymmetric synthesis of the antiviral drug Tamiflu, which features a chiral 1,2-diamino functionality. researchgate.net

Table 2: Enantioselective Ring-Opening of a Cyclic meso-Aziridine with TMSN₃

| Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Cr(III)-Schiff Base Complex | 95 | 94 | rsc.org |

| Y(OiPr)₃ / Chiral Phosphine (B1218219) Oxide | 99 | 96 | rsc.orgresearchgate.net |

| (S)-VAPOL-derived Phosphoric Acid | 95 | 92 | rsc.org |

Data pertains to the ring-opening of N-Boc-7-azabicyclo[4.1.0]heptane. rsc.org

Chiral Brønsted acids have emerged as powerful organocatalysts for the enantioselective ring-opening of meso-aziridines. rsc.orgacs.org Chiral phosphoric acids (CPAs), such as VAPOL- and BINOL-derived structures, are particularly effective. rsc.orgmdpi.com The proposed mechanism involves activation of the aziridine by the chiral acid, followed by nucleophilic attack. rsc.org For example, Antila and co-workers demonstrated that a chiral phosphoric acid derived from VAPOL could catalyze the reaction of various cyclic and acyclic meso-aziridines with trimethylsilyl azide, producing the desired β-azido amines in good yields and high enantioselectivities. rsc.org This organocatalytic approach avoids the use of metals and often proceeds under mild conditions, offering a valuable alternative to Lewis acid-catalyzed methods. rsc.orgmdpi.com

Diastereoselective Anti-Dioxylation of Cyclohexene-1,2-diamine Derivatives

A notable method for introducing hydroxyl groups in a stereocontrolled manner is the diastereoselective anti-dihydroxylation of cyclohexene-1,2-diamine derivatives. One approach involves the epoxidation of a protected cyclohexene-1,2-diamine, followed by in-situ ring-opening of the resulting epoxide. For instance, the epoxidation of (1R,2R)-1,2-bis[(1S)-phenylethylamino]cyclohexene with m-chloroperbenzoic acid (mCPBA) in the presence of a sulfonic or trihaloacetic acid leads to the formation of an epoxide intermediate. Subsequent ring-opening by sulfonate or carboxylate anions, followed by basic workup and reductive removal of the N-substituents, can yield stereochemically defined diaminocyclohexanediols. researchgate.net The stereochemical outcome of the reaction is influenced by the chair conformations of the protonated diamine-epoxide intermediates, which preferentially undergo an anti-diaxial ring opening. researchgate.net

Another strategy employs the ammonium-directed, metal-free oxidation of a protected cyclohexene amine. The oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene with mCPBA in the presence of trichloroacetic acid or tosic acid has been used to synthesize all diastereoisomers of 3-aminocyclohexane-1,2-diol (B1206359) with high diastereoselectivity (>98% de). researchgate.net

Routes Involving Cyclohexenediol (B14278918) Intermediates (e.g., from diols to diazides to diamines)

An alternative synthetic pathway to (1S,2S)-4-Cyclohexene-1,2-diamine involves the use of cyclohexenediol intermediates. This multi-step process typically begins with the dihydroxylation of cyclohexene to form a diol. For example, cis-1,2-cyclohexanediol (B155557) can be synthesized by the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by a reductive workup. researchgate.net

The resulting diol can then be converted into a diazide. This transformation often involves the conversion of the hydroxyl groups into a better leaving group, such as a mesylate, followed by nucleophilic substitution with an azide source like sodium azide (NaN3). google.comcolab.ws The diazide can then be reduced to the corresponding diamine. Common reducing agents for this step include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This sequence of reactions, starting from a diol and proceeding through a diazide intermediate, provides a viable route to 1,2-diaminocyclohexane derivatives.

Chiral Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is often essential for the application of chiral diamines. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a common strategy to obtain enantiopure this compound.

Fractional Crystallization with Chiral Acids (e.g., fumaric acid, tartaric acid)

Fractional crystallization is a classical and widely used method for chiral resolution. This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Tartaric Acid: L-(+)-Tartaric acid is a frequently employed resolving agent for racemic trans-cyclohexane-1,2-diamine. acs.orgwisc.edu The reaction of the racemic diamine with L-(+)-tartaric acid forms two diastereomeric salts: (1R,2R)-diamine-L-tartrate and (1S,2S)-diamine-L-tartrate. Due to differences in their crystal lattice energies and solvation, these diastereomeric salts exhibit different solubilities in a given solvent. This solubility difference allows for the selective crystallization of one diastereomer, typically the less soluble one, leaving the other enriched in the mother liquor. wisc.edu By carefully controlling crystallization conditions such as solvent and temperature, high enantiomeric purity can be achieved.

Fumaric Acid: Fumaric acid can also be utilized for the resolution of chiral diamines. arkat-usa.org For instance, non-racemic samples of trans-1,2-bis(N-pyrrolidino)cyclohexane can be enriched to enantiomeric purity through co-crystallization with fumaric acid. arkat-usa.org The process involves dissolving the partially resolved diamine and fumaric acid in a suitable solvent, such as acetone (B3395972), and allowing the diastereomeric salt of the major enantiomer to preferentially crystallize. arkat-usa.org The efficiency of the resolution depends on the molar ratio of the diamine to fumaric acid and the crystallization time. arkat-usa.org

| Resolving Acid | Diamine | Key Findings |

| L-(+)-Tartaric Acid | trans-Cyclohexane-1,2-diamine | Forms diastereomeric salts with differing aqueous solubilities, allowing for separation by crystallization. acs.orgwisc.edu |

| Fumaric Acid | trans-1,2-bis(N-pyrrolidino)cyclohexane | Enriches non-racemic samples to enantiomeric purity through co-crystallization. arkat-usa.org |

Derivatization Strategies for Functionalization

The primary amino groups of this compound offer versatile handles for a wide range of chemical modifications. Derivatization is often necessary to tune the steric and electronic properties of the diamine for specific applications, such as in catalysis or as a ligand for metal complexes.

N-Alkylation and N-Acylation Methods

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the diamine can be achieved through various N-alkylation methods. rsc.orgacs.orgthieme-connect.de These reactions typically involve the reaction of the diamine with an alkyl halide or another suitable alkylating agent. thieme-connect.de Electrochemical methods have also been developed for the N-alkylation of related compounds, offering a metal-free and oxidant-free approach. rsc.org The degree of alkylation can often be controlled by the stoichiometry of the reactants.

N-Acylation: N-acylation involves the reaction of the diamine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is generally straightforward and can be used to introduce a wide variety of functional groups. N-acylation is also a common step in the synthesis of more complex derivatives and can serve as a protecting group strategy. illinois.edu

Synthesis of N,N'-Protected Derivatives (e.g., N,N'-di(tert-butoxycarbonyl))

Protecting the nitrogen atoms of this compound is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthesis of N,N'-di(tert-butoxycarbonyl)-(1S,2S)-4-cyclohexene-1,2-diamine can be accomplished by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, often in the presence of a base like triethylamine to neutralize the acid byproduct. chemicalbook.comorgsyn.org An optically pure N,N′-di(tert-butoxycarbonyl)-trans-cyclohex-4-ene-1,2-diamine has also been synthesized through a multi-step sequence involving a chiral auxiliary-induced diastereoselective addition and a ring-closing metathesis reaction. researchgate.net

| Derivative | Reagents | Key Features |

| N-Alkyl | Alkyl halides, Electrochemical methods | Introduces alkyl groups, can be selective for mono- or di-alkylation. rsc.orgthieme-connect.de |

| N-Acyl | Acid chlorides, Anhydrides | Forms amides, introduces various functional groups. illinois.edu |

| N,N'-di(tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Protects the amine groups, stable and easily removed. researchgate.netchemicalbook.com |

Stereochemical Considerations and Enantiopurity in 1s,2s 4 Cyclohexene 1,2 Diamine Research

Role of Stereochemistry in Ligand Design and Chiral Induction

The 1,2-diamine motif is a prevalent structural feature in ligands used for asymmetric synthesis. nih.govrsc.org The (1S,2S) configuration of the cyclohexene (B86901) diamine backbone provides a rigid and well-defined C₂-symmetric scaffold. When this diamine is incorporated into a ligand, for instance, by forming a Schiff base with salicylaldehydes to create a "salen" type ligand, the stereochemistry of the diamine backbone dictates the chiral environment around the metal center it coordinates to. d-nb.info This pre-determined chiral pocket is the basis for enantioselective catalysis, where the catalyst preferentially generates one enantiomer of a product over the other.

The synthesis of chiral-at-metal coordination compounds often relies on the induction of chiral information from the ligand to the metal center, a process that predetermines the chirality at the metal. d-nb.info The (1S,2S)-diamine framework is instrumental in this process, leading to the formation of specific diastereomeric metal complexes that exhibit distinct catalytic activities. d-nb.info

Methods for Enantiomeric Excess Determination in Derivatives

Determining the enantiomeric purity, or enantiomeric excess (ee), of (1S,2S)-4-Cyclohexene-1,2-diamine and its derivatives is critical for validating the success of an asymmetric synthesis. Several analytical techniques are employed for this purpose, often involving the derivatization of the diamine to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be distinguished by chromatography or spectroscopy.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful method. This technique allows for the direct separation of enantiomers without derivatization. For instance, the optical purity of a chiral amine was confirmed by HPLC using a Chiralcel OD-H column. uw.edu.pl Alternatively, the diamine can be derivatized, such as by forming N,N'-bis(m-toluyl) derivatives, which can then be analyzed by HPLC on a Pirkle column. researchgate.net

Gas Chromatography (GC) on a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile derivatives of the diamine. uw.edu.pl

Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a rapid tool for ee determination. This can be achieved by using chiral derivatizing agents or chiral solvating agents that induce different chemical shifts for the protons of each enantiomer. A more advanced NMR method involves the use of a chiral supramolecular assembly. For example, a three-component system formed from a chiral diol like (R)-BINOL, 2-formylphenylboronic acid, and the primary amine can be used. acs.org The formation of diastereomeric assemblies leads to distinct signals in the ¹H NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess. acs.orgbath.ac.uk

| Method | Principle | Typical Application/Example | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct separation of enantiomers; confirmation of optical purity using columns like Chiralcel OD-H. | uw.edu.pl |

| HPLC with Derivatization | Chemical conversion of enantiomers into diastereomers, which are then separated on a standard (achiral) HPLC column. | Analysis of N,N'-bis(m-toluyl) derivatives on a Pirkle l-Leucine-DNB column. | researchgate.net |

| Chiral GC | Separation of enantiomers based on differential partitioning between a mobile gas phase and a chiral stationary phase. | Determination of ee for volatile chiral amine derivatives. | uw.edu.pl |

| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) results in distinguishable NMR signals. | Standard method for ee determination in synthetic chemistry. | |

| NMR with Supramolecular Assemblies | Formation of diastereomeric three-component assemblies (e.g., with boronic acid and a chiral diol) that give distinct NMR signals. | Rapid ee determination via ¹H NMR by integrating diastereomeric peaks. | acs.orgbath.ac.uk |

Control of Diastereoselectivity in Synthetic Pathways

The synthesis of the this compound motif with high stereochemical purity requires precise control over diastereoselectivity. This involves employing synthetic strategies that favor the formation of the desired trans-isomer over the cis-isomer.

One powerful strategy involves domino reactions where the stereochemical outcome is directed by the reaction mechanism. For example, a three-component reaction between an amine, an aldehyde, and a nitroalkene can be steered to produce either trans- or cis-1,2-diaminocyclohexene derivatives. rsc.org The use of secondary amines promotes a nitro-Mannich cyclization that yields the trans,trans-isomer with high diastereoselectivity (>10:1 dr). rsc.org In contrast, employing less nucleophilic N-acyl amines switches the mechanism to a concerted Diels-Alder cycloaddition, resulting in the corresponding cis,trans-isomer. rsc.org The subsequent reduction of the nitro group provides access to the respective trans- and cis-diamines. rsc.org

Sigmatropic rearrangements are another class of reactions that proceed with high stereocontrol. A short and enantioselective preparation of (1S,2S)-trans-1,2-diamino-3-cyclohexene has been described using a double rsc.orgrsc.org-sigmatropic rearrangement (an Overman rearrangement) of an allylic bis(imidate). researchgate.net The stereochemistry of the starting chiral diol, which can be obtained via enzymatic resolution, is effectively transferred to the final diamine product. researchgate.net

Furthermore, stereoselective vicinal difunctionalization of alkenes represents a direct approach. An electrocatalytic 1,2-diamination of aryl alkenes using sulfamides has been developed that proceeds with excellent diastereoselectivity to furnish the desired 1,2-diamines. nih.gov This method avoids the use of transition metal catalysts and chemical oxidants. nih.gov The ring-opening of meso-aziridines with nucleophiles, catalyzed by chiral complexes, is another well-established method for the enantioselective synthesis of 1,2-diamines, where the catalyst controls the stereochemical outcome. rsc.org

| Synthetic Strategy | Mechanism/Key Features | Stereochemical Outcome | Reference |

| Three-Component Domino Reaction | Nitro-Mannich cyclization pathway using secondary amines. | Preferential formation of trans,trans-6-nitrocyclohex-2-enyl amines. | rsc.org |

| Three-Component Cycloaddition | Concerted Diels-Alder cycloaddition using N-acyl amines. | Formation of cis,trans-nitrocyclohexenyl amides. | rsc.org |

| Double Overman Rearrangement | rsc.orgrsc.org-Sigmatropic rearrangement of an allylic bis(imidate). | Stereospecific formation of trans-1,2-diamino-3-cyclohexene from a chiral diol. | researchgate.net |

| Electrocatalytic Diamination | Dehydrogenative annulation of alkenes with sulfamides. | Excellent diastereoselectivity for 1,2-diamines. | nih.gov |

| Asymmetric Ring-Opening | Catalytic aminolysis of meso-aziridines. | Enantioselective formation of chiral 1,2-diamines. | rsc.org |

Applications of 1s,2s 4 Cyclohexene 1,2 Diamine in Asymmetric Catalysis

Use as a Chiral Ligand in Transition-Metal Catalyzed Reactions

The two nitrogen atoms of this compound can coordinate to a metal center to form a stable five-membered chelate ring. The chiral environment created by the ligand can then induce high enantioselectivity in a wide range of reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral alkenes, ketones, and imines to produce chiral alkanes, alcohols, and amines, respectively.

Asymmetric Epoxidation: The conversion of alkenes to chiral epoxides, which are versatile synthetic intermediates.

Asymmetric Dihydroxylation: The formation of chiral diols from alkenes.

Asymmetric Allylic Alkylation: The substitution of a leaving group on an allylic substrate with a nucleophile.

A notable example of a related compound's application is the use of trans-1,2-diaminocyclohexane in the synthesis of ligands for the Jacobsen-Katsuki epoxidation. It is conceivable that ligands derived from this compound could offer unique reactivity and selectivity in these and other catalytic transformations.

Use as a Chiral Auxiliary

While less common than its use as a ligand, this compound can also be employed as a chiral auxiliary. In this role, it is covalently attached to the substrate, directs a stereoselective reaction on the substrate, and is subsequently removed. The rigidity of the cyclohexene (B86901) ring can provide excellent stereocontrol in such applications.

Applications in Asymmetric Catalysis and Organic Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers, widely used in both academic research and industrial synthesis. Chiral catalysts, typically composed of a transition metal (like ruthenium, rhodium, or iridium) and a chiral ligand, are essential for achieving high enantioselectivity. Ligands derived from chiral 1,2-diamines, which can be synthesized from (1S,2S)-4-Cyclohexene-1,2-diamine via hydrogenation of the alkene moiety, are among the most successful and versatile for these transformations.

The enantioselective hydrogenation of olefins is a fundamental reaction for producing chiral alkanes. While rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands are classic choices for functionalized olefins, iridium-based catalysts have expanded the scope to include less functionalized substrates. The combination of a metal precursor with chiral ligands, including those derived from the (1S,2S)-cyclohexane-1,2-diamine backbone, is crucial for inducing high enantioselectivity. These systems provide a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the prochiral double bond.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is one of the most significant achievements in catalysis. A highly effective class of catalysts involves ruthenium(II) complexes containing both a chiral diphosphine ligand (like BINAP) and a chiral 1,2-diamine ligand. The diamine ligand, accessible from this compound, plays a critical role in the catalytic cycle.

The mechanism is understood to involve a metal-ligand bifunctional process. The ruthenium complex, upon activation with a base, forms a ruthenium hydride species. The diamine ligand is not bound directly to the metal in the active state but operates in the second coordination sphere. The NH functionality of the diamine ligand participates in hydrogen bonding with the carbonyl group of the ketone substrate, positioning it for hydrogenation. The hydrogen transfer occurs from the metal hydride (Ru-H) to the carbonyl carbon and from the amine proton (N-H) to the carbonyl oxygen in a concerted, six-membered pericyclic transition state. This dual activation and highly organized transition state account for the exceptional reactivity and enantioselectivity of these systems. The chirality of both the diphosphine and the diamine ligand must be matched to achieve optimal results.

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | RuCl₂[(S)-xylbinap][(S,S)-dpen] | Quantitative | 99 (R) | |

| 4-Methoxyacetophenone | RuCl₂[(S)-xylbinap][(S,S)-dpen] | Quantitative | 99 (R) | |

| 2,4,4-Trimethyl-2-cyclohexenone | rac-tolBINAP / (S,S)-DPEN-Ru(II) | Not specified | 95 | |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | Quantitative | 96 (R) |

Note: The catalysts listed use (S,S)-diphenylethylenediamine (DPEN) or its derivatives, which are structurally related to (S,S)-cyclohexane-1,2-diamine, the saturated analogue of the title compound.

Asymmetric Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is central to modern organic synthesis. Chiral diamines derived from (1S,2S)-4-

Asymmetric Carbon-Nitrogen Bond-Forming Reactions

Catalytic Ring-Opening of Aziridines and Azabenzonorbornadienes

The ring-opening of strained nitrogen-containing rings, such as aziridines and azabenzonorbornadienes, is a powerful method for the synthesis of chiral 1,2-diamines. rsc.org Catalysts derived from this compound and its saturated analogue, (1R,2R)-cyclohexane-1,2-diamine, have been instrumental in the desymmetrization of meso-aziridines. rsc.orgresearchgate.net For instance, the aminolysis of meso-aziridines with amines, catalyzed by metal complexes of these diamines, can produce highly enantioenriched 1,2-diamines. rsc.orgresearchgate.net

Similarly, the transition-metal-catalyzed asymmetric ring-opening of azabenzonorbornadienes with amines serves as a desymmetrization strategy to produce diaminotetralines. rsc.org Rhodium complexes, in particular, have been used to catalyze the reaction between azabenzonorbornadienes and various amines, yielding 1,2-diamine derivatives with high enantioselectivity. rsc.orgresearchgate.net The choice of the diamine ligand is crucial for achieving high yields and stereoselectivity. For example, iridium-catalyzed asymmetric ring-opening of azabicyclic alkenes with primary aromatic amines can produce trans-1,2-diamine derivatives in high yields and enantioselectivities. researchgate.net Furthermore, cobalt-catalyzed ring-opening additions of azabenzonorbornadienes have also been demonstrated. rsc.org

Table 1: Catalytic Ring-Opening of Aziridines and Azabenzonorbornadienes

| Reaction | Catalyst System | Product Type | Enantioselectivity (ee) | Yield | Reference |

| Aminolysis of meso-aziridines | Ti(OiPr)₄ / tridentate binol derivatives | N,N'-diaryl 1,2-diamines | 61-95% | 74-94% | rsc.org |

| Ring-opening of N-Boc-azabenzonorbornadienes | Pd(OAc)₂ / AgBF₄ / (R)-Binap | 1,2-diamines | >99% | up to 97% | rsc.org |

| Ring-opening of N-Boc-azabenzonorbornadienes | Ir/Cu co-catalysis | 1,2-diamines | High | Very good | rsc.org |

| Ring-opening of azabenzonorbornadienes | Rhodium / C₂-ferriphos | Diaminotetralines | 89 to >99% | 50-98% | rsc.org |

| Ring-opening of azabenzonorbornadienes | Cobalt-based catalyst | cis-1,2-diamines | - | up to 96% | rsc.org |

| Ring-opening of azabicyclic alkenes | Iridium / (S)-BINAP | trans-1,2-diamines | up to 97% | Moderate to good | researchgate.net |

Hydroamination of Allylic Amines and Enamines

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. acs.org The hydroamination of allylic amines is a direct route to valuable 1,2-diamines. rsc.org Rhodium-catalyzed hydroamination of both primary and secondary allylic amines with a variety of amine nucleophiles has been developed to produce a wide array of unsymmetrical vicinal diamines. organic-chemistry.org Iridium catalysts have also been employed for the regioselective hydroamination of internal homoallylic amines, yielding 1,4-diamines. rsc.orgrsc.org

The asymmetric formal hydroamination of enamines using a copper hydride (CuH) catalyst presents an efficient pathway to chiral 1,2-dialkyl amines. lu.senih.gov This method is notable for its broad substrate scope and high enantioselectivities, making it a valuable tool for preparing molecules with a 1,2-diamine motif. nih.gov Photocatalytic methods have also emerged for the anti-Markovnikov hydroamination of alkenes with primary heteroaryl amines. nih.govnih.gov

Diamination of Alkenes

The direct diamination of alkenes is a highly efficient strategy for constructing 1,2-diamines. nih.gov Various catalytic systems have been developed to achieve this transformation. Palladium-catalyzed intramolecular diamination of alkenes can produce cyclic ureas. Furthermore, a one-pot diamination of unactivated alkenes has been achieved using a rhodium(III)-catalyzed aziridination followed by in-situ ring-opening with an amine nucleophile. organic-chemistry.org

Copper-catalyzed diaminations of conjugated dienes have also been reported. organic-chemistry.org These reactions often proceed with high regio- and diastereoselectivity. The development of enantioselective variants, often employing chiral ligands, has made it possible to access enantioenriched 1,2-diamines. rsc.orgnih.gov

Organocatalytic Applications

This compound and its derivatives have become privileged scaffolds in the field of organocatalysis. Their rigid, chiral backbone is ideal for constructing bifunctional catalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner.

Development of Bifunctional Organocatalysts based on the Diamine Scaffold

Bifunctional organocatalysts incorporating the (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and applied in various asymmetric transformations. researchgate.netmdpi.com These catalysts often feature a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide, in addition to the basic amino group of the diamine. researchgate.netnih.govunimi.it This dual activation mode allows for high efficiency and enantioselectivity in reactions like the Michael addition. researchgate.netmdpi.com For example, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been used in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving high conversions and moderate to good enantioselectivities. researchgate.netmdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to suit specific reactions. nih.gov

Table 2: Bifunctional Organocatalysts in Michael Addition

| Catalyst Scaffold | H-bond Donor | Reaction | Conversion | Enantioselectivity (ee) | Reference |

| (1R,2R)-Cyclohexane-1,2-diamine | 1,2-Benzenediamine | Acetylacetone + trans-β-nitrostyrene | up to 93% | up to 41% | mdpi.com |

| (1R,2R)-Cyclohexane-1,2-diamine | Thiourea/Squaramide | Michael Additions | High | up to 77% | researchgate.net |

Protonated Chiral Diamine Organocatalysts in Reactions (e.g., Nitroso Aldol (B89426) Reaction)

Protonated chiral diamines, including those derived from the cyclohexane-1,2-diamine backbone, have emerged as effective organocatalysts. korea.ac.krmdpi.com In these systems, the protonated diamine acts as a chiral Brønsted acid, activating the electrophile through hydrogen bonding. A key application is the nitroso aldol reaction, where a chiral diamine catalyst can facilitate the reaction between a ketone and a nitrosoarene. korea.ac.krmdpi.comnih.gov For instance, a catalyst derived from (R,R)-1,2-diphenylethylenediamine, a related C2-symmetric diamine, has been shown to catalyze the N-selective nitroso aldol reaction with high yield and enantioselectivity (up to 95% yield and 98% ee). korea.ac.krmdpi.com The reaction proceeds through an enamine intermediate formed from the ketone and the catalyst, which then reacts with the nitrosobenzene (B162901) activated by the protonated ammonium (B1175870) group of the catalyst. korea.ac.krmdpi.com

Table 3: Protonated Chiral Diamine in Nitroso Aldol Reaction

| Catalyst | Reactants | Product | Yield | Enantioselectivity (ee) | Reference |

| (R,R)-1,2-Diphenylethylenediamine derivative | Cyclohexanone + Nitrosobenzene | α-Hydroxyamino ketone | 95% | 98% | korea.ac.krmdpi.com |

Catalyst Recycling and Immobilization Strategies

A variety of immobilization techniques have been explored, which can be broadly categorized as physical encapsulation, covalent bonding, and non-covalent attachment. academie-sciences.frresearchgate.net The choice of strategy depends on the specific catalyst, the nature of the support, and the reaction conditions. researchgate.net

Immobilization on Solid Supports

The most common method for heterogenization involves attaching the chiral catalyst to a solid matrix. nih.gov Typical supports include inorganic materials like silica (B1680970) and mesoporous sieves, as well as organic polymers. nih.govresearchgate.net

Polymer Supports: Polystyrene-based resins, such as Merrifield resin, are frequently used. Chiral 1,2-diamines can be anchored to the polymer backbone either by modifying a pre-existing polymer or by polymerizing a monomer that already contains the diamine moiety. researchgate.net For instance, a polymer-supported chiral 1,2-diamine, complexed with RuCl₂/(S)-BINAP, was successfully used as a catalyst for the asymmetric hydrogenation of aromatic ketones. This polymeric catalyst demonstrated excellent reusability, maintaining high activity and enantioselectivity over several cycles. researchgate.net Similarly, polymeric Cr(III) salen complexes derived from (1R,2R)-(−)-cyclohexanediamine have proven to be effective and recyclable catalysts for the aminolytic kinetic resolution of epoxides, with the ability to be reused up to four times. iitm.ac.in

Silica and Mesoporous Materials: Inorganic supports like silica (SiO₂) and ordered mesoporous materials (e.g., MCM-41, SBA-16) offer high surface area and thermal stability. nih.gov Catalysts can be attached to the silica surface through covalent bonds, often using a linker molecule. iosrjournals.org For example, the silylation of the silica surface with molecules like aminopropyltriethoxysilane (APTES) allows for subsequent attachment of the catalyst complex. iosrjournals.org

Another sophisticated method is the "ship in a bottle" strategy, where the catalyst is synthesized and trapped within the pores of a mesoporous support. academie-sciences.fr A chiral Co-salen complex was successfully encapsulated within the mesoporous cage of SBA-16. The resulting heterogeneous catalyst was used for the asymmetric hydrolytic ring-opening of epoxides and was recycled ten times with almost no loss in activity or enantioselectivity. academie-sciences.fr

Non-Covalent Immobilization: This strategy relies on ionic interactions, hydrogen bonds, or charge-transfer complexes to bind the catalyst to the support. academie-sciences.fr One approach involves using sulfonic acid-functionalized mesoporous silica. A cationic catalyst complex can then be immobilized via strong ionic bonds with the sulfonate anions on the support's surface. A Co-salen complex immobilized on sulfonic acid-functionalized SBA-16 was reused up to five times with minimal loss of efficiency in the asymmetric aminolysis of epoxides. academie-sciences.fr

Catalyst Reusability and Performance

The primary goal of immobilization is to achieve high recyclability without compromising catalytic performance. While heterogenization can sometimes lead to a decrease in activity or enantioselectivity compared to the homogeneous analog, many studies report the development of highly stable and efficient recyclable catalysts. nih.goviitm.ac.in Leaching, the process where the active catalytic species detaches from the support and enters the solution, remains a critical challenge that must be carefully evaluated. researchgate.net

The following tables summarize the performance and reusability of various immobilized catalysts derived from chiral 1,2-diamines in different asymmetric transformations.

Table 1: Reusability of Polymer-Supported Chiral 1,2-Diamine Catalysts

| Catalyst System | Reaction | Support | No. of Cycles | Final Conversion/Yield | Final Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Polymeric RuCl₂/(S)-BINAP-diamine | Asymmetric hydrogenation of acetophenone | Polystyrene | 5 | Quantitative | >98% | researchgate.net |

This table illustrates the high efficiency and stability of polymer-supported catalysts derived from chiral diamines, maintaining both high yield and excellent enantioselectivity over multiple uses.

Table 2: Reusability of Silica-Supported Chiral Salen Catalysts

| Catalyst System | Reaction | Support | No. of Cycles | Final Conversion/Yield | Final Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Co-salen | Hydrolytic ring-opening of propylene (B89431) oxide | SBA-16 ("Ship in a bottle") | 10 | ~95% (Conversion) | ~98% | academie-sciences.fr |

This table highlights the exceptional stability offered by immobilization on structured mesoporous silica supports, allowing for extended recycling with minimal degradation in catalyst performance.

Mechanistic Investigations and Computational Studies

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate mechanisms of reactions involving (1S,2S)-4-cyclohexene-1,2-diamine and its derivatives. nih.gov DFT calculations provide detailed insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. nih.gov

DFT studies have been instrumental in elucidating the origin of enantioselectivity in reactions catalyzed by systems incorporating this compound. By modeling the transition states for the formation of different stereoisomers, researchers can pinpoint the energetic differences that lead to the preferential formation of one enantiomer. nih.govresearchgate.net

For instance, in organocatalytic reactions, the diamine can be part of a bifunctional catalyst that activates both the nucleophile and the electrophile. mdpi.com DFT calculations can model the transition state assemblies, revealing that the observed stereoselectivity arises from a combination of steric hindrance and stabilizing non-covalent interactions. nih.gov The chiral scaffold of the diamine forces the substrates into a specific orientation in the transition state, minimizing steric clashes and maximizing favorable interactions for one stereochemical outcome. nih.gov

A study on a Michael reaction catalyzed by a nickel(II) complex with a chiral diamine ligand demonstrated that the C-C bond-forming transition state model could explain the observed selectivity. acs.org The calculations showed that steric repulsion between the ligand and the incoming substrate in the disfavored transition state was a key factor. acs.org Similarly, in a nitroso aldol (B89426) reaction catalyzed by a chiral diamine, the formation of an enamine intermediate and its subsequent reaction with nitrosobenzene (B162901) was modeled. The proposed transition states, stabilized by hydrogen bonding, explained the preference for the formation of the (S)-enantiomer due to minimized steric hindrance. mdpi.com

The accuracy of these computational models is often validated by comparing the calculated enantiomeric excess (ee), derived from the energy difference between the diastereomeric transition states, with experimentally observed values. nih.govresearchgate.net

In asymmetric transfer hydrogenation of ketones, catalysts derived from this compound are highly effective. DFT calculations have been employed to analyze the crucial hydride transfer step in these reactions. acs.orgresearchgate.net These studies help to understand how the hydride is delivered from the hydrogen source (e.g., isopropanol) to the ketone substrate via the metal complex.

DFT studies on related ruthenium-catalyzed hydrogenations have shown that the hydride transfer can proceed through a six-membered ring transition state. researchgate.net The calculations can determine the activation barriers for different proposed mechanisms, such as inner-sphere versus outer-sphere pathways. whiterose.ac.ukacs.org For example, in a study of benzaldehyde (B42025) transfer hydrogenation, DFT calculations predicted the energy barriers for the inner-sphere mechanism to be more favorable. whiterose.ac.uk The rate-limiting step in some hydrogenation reactions has been identified as the hydride transfer process through computational analysis. acs.org

Table 1: Computed Energy Barriers for Different Steps in a Proposed Hydrogenation Mechanism

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |

| Hydride transfer to metal | 29.2 acs.org |

| Substrate coordination | 15.5 acs.org |

| Hydride migration to substrate | 15.6 acs.org |

| Outer-sphere H+/H- transfer | 33.5 acs.org |

This table presents a compilation of data from different studies to illustrate the types of energetic information obtained from DFT calculations on hydrogenation reactions. The specific values are context-dependent.

A fundamental question in catalysis is whether the substrate binds directly to the metal center (inner-sphere mechanism) or if the reaction occurs in the second coordination sphere (outer-sphere mechanism). researchgate.netdavuniversity.orgyork.ac.uk DFT calculations are a powerful tool to distinguish between these pathways by comparing the activation energies of the respective transition states. whiterose.ac.ukacs.org

For catalysts derived from this compound, the mechanism can be highly dependent on the metal, the substrate, and the reaction conditions. In an inner-sphere mechanism, a vacant coordination site on the metal is required for the substrate to bind. acs.org In contrast, an outer-sphere mechanism does not require direct substrate coordination, and the transfer of groups (e.g., a hydride) occurs through space or via a ligand. researchgate.netresearchgate.net

A computational study on the hydrogenation of ketones with a ruthenium(II) complex featuring a tethered primary amine suggested that an inner-sphere mechanism was more likely. acs.org The calculated energy barriers for the inner-sphere pathway were more consistent with experimental observations than those for the outer-sphere mechanism. acs.org Conversely, in some cross-coupling reactions, outer-sphere mechanisms are proposed to be dominant, especially with sterically hindered substrates. nih.gov DFT studies can model both possibilities, and the calculated potential energy surfaces provide strong evidence for the operative mechanism. whiterose.ac.uk

Kinetic Studies and Rate-Determining Steps Analysis

The rate law of a reaction, determined by systematically varying the concentrations of reactants and catalysts, can indicate which species are involved in the rate-determining step. pages.dev For example, if a reaction is found to be first-order in the catalyst and first-order in the substrate, it suggests that both are involved in the RDS. acs.orgnih.gov

In a study of a catalytic bromoesterification, kinetic profiling revealed that the reaction was first-order in the catalyst, the substrate, and the reagent. acs.org This information was essential in proposing a catalytic cycle consistent with the experimental observations. acs.org In another example, kinetic analysis of a polymerization reaction helped to establish a rate law that was first-order in the epoxide and zero-order in the anhydride, pointing to the epoxide coordination and ring-opening as the rate-determining step. nih.gov

Isotope effect studies, such as kinetic isotope effects (KIEs), can also provide mechanistic insights. A significant KIE for a particular bond suggests that this bond is being broken or formed in the rate-determining step.

Table 2: Example of a Rate Law Determined from Kinetic Studies

| Reaction | Experimentally Determined Rate Law | Implication for Rate-Determining Step |

| Catalytic Bromoesterification | rate = k[Catalyst][Cyclohexene][NBS] acs.org | Catalyst, cyclohexene (B86901), and NBS are involved in the RDS. acs.org |

| Epoxide/Anhydride ROCOP | rate = k[Catalyst][Epoxide] nih.gov | Catalyst and epoxide are involved in the RDS. nih.gov |

Role of Non-Covalent Interactions and Hydrogen Bonding in Stereocontrol

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a critical role in controlling the stereochemical outcome of asymmetric reactions. wikipedia.orgharvard.edulibretexts.org In catalysts derived from this compound, these weak interactions are key to creating a well-defined chiral environment that differentiates between the two prochiral faces of a substrate.

Hydrogen bonding is particularly important. libretexts.org The amine or amide functionalities that can be installed on the diamine backbone can act as hydrogen bond donors or acceptors, interacting with the substrate to lock it into a specific conformation within the transition state. mdpi.com For example, in a Michael reaction catalyzed by a thiourea-based catalyst derived from a chiral diamine, dual hydrogen bonding between the thiourea (B124793) moiety and the electrophile was proposed to be crucial for both activation and stereocontrol. mdpi.com

DFT calculations can quantify the strength of these non-covalent interactions and visualize their geometric arrangement in the transition state. nih.gov These studies often reveal a network of interactions that collectively stabilize the transition state leading to the major enantiomer while destabilizing the one leading to the minor enantiomer. harvard.edu For instance, in a Ni-catalyzed Michael reaction, hydrogen bonding between the N-H group of the diamine ligand and the nitro group of the substrate was shown to be a key orienting factor. acs.org

Mechanistic Insights into Photochemical Processes (e.g., Curtius Rearrangement implications)

While this compound itself is not typically involved directly in photochemical processes, its synthesis or the synthesis of its precursors may involve such reactions. One relevant transformation is the Curtius rearrangement, which converts a carboxylic acid to an amine via an acyl azide (B81097) intermediate. nih.govnih.govwikipedia.org This rearrangement can be initiated either thermally or photochemically. nih.govslideshare.net

The photochemical Curtius rearrangement has been a subject of mechanistic investigation. nih.govrsc.org Unlike the thermal process, which is generally considered to be concerted, the photochemical pathway may proceed stepwise through a nitrene intermediate. nih.govwikipedia.org Computational studies, using methods like CASSCF and MS-CASPT2 combined with DFT, have been employed to explore the potential energy surfaces of the excited states of acyl azides. rsc.org

These studies have shown that upon photoexcitation, the acyl azide can undergo nitrogen elimination to form a nitrene intermediate in an excited singlet state. rsc.org This excited nitrene can then decay to the ground state, leading to either the rearranged isocyanate product or the ground-state nitrene. rsc.org The involvement of conical intersections between the excited and ground states is believed to play a crucial role in the photochemistry of these species. rsc.org Understanding the mechanism of such photochemical reactions is important for controlling the stereochemistry when they are used in the synthesis of chiral building blocks like this compound.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of (1S,2S)-4-cyclohexene-1,2-diamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of cyclohexene (B86901), distinct signals are observed for the different proton environments due to the molecule's symmetry. docbrown.info For this compound, the introduction of the amino groups further resolves the signals, allowing for the assignment of protons on the cyclohexene ring. The chemical shifts and coupling constants of the methine protons attached to the nitrogen-bearing carbons are particularly diagnostic for confirming the trans configuration of the diamine.

Derivatization of the diamine, for instance, by forming platinum(IV) complexes, leads to notable changes in the NMR spectra. In one study, the ¹H-NMR spectrum of a platinum complex of a trans-1,2-diamino-4-cyclohexene (DACHEX) ligand in deuterated acetone (B3395972) showed distinct signals for the different protons, confirming the coordination of the diamine to the metal center. mdpi.com Similarly, the formation of N,N'-bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine results in a complex spectrum where the stereochemistry can be unraveled through detailed analysis. researchgate.net

Table 1: Representative ¹H NMR Data for Cyclohexene and a Derivative

| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) |

| Cyclohexene | CDCl₃ | Olefinic (C=C-H ) | 5.66 |

| Allylic (-CH ₂-C=C) | 1.99 | ||

| Homoallylic (-CH ₂-CH₂-C=C) | 1.61 | ||

| cis,trans,cis-[Pt(OXA)(BzO)₂(DACHEX)] | Acetone-d₆ | Aromatic (C₆H ₅) | 7.43 - 7.87 |

This table is for illustrative purposes and actual values may vary based on experimental conditions.

Dynamic NMR for Helicity Interconversion

Dynamic NMR (DNMR) spectroscopy is a powerful tool to study dynamic processes such as conformational changes and helicity interconversion in chiral molecules. In the context of ligands derived from diamines, DNMR can provide quantitative information about the energy barriers associated with these processes. For instance, studies on nickel-salen-based foldamers incorporating trans-cyclohexane-1,2-diamine have shown that the interconversion between helical diastereomers can be observed on the NMR timescale. acs.org This allows for the quantification of the propensity of the chiral diamine to control the absolute sense of folding in the resulting complex. acs.org

Mass Spectrometry Techniques (e.g., ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the characterization of metal complexes of this compound and its derivatives. It allows for the determination of the molecular weight of the intact complex, providing direct evidence of its formation and composition.

For example, in the characterization of platinum(IV) complexes with a trans-1,2-diamino-4-cyclohexene (DACHEX) ligand, ESI-MS was used to confirm the identity of the synthesized compounds. The observation of peaks corresponding to the sodium adducts of the complexes, such as [M+Na]⁺, with their characteristic isotopic patterns, provided unambiguous evidence for their formation. mdpi.com Similarly, ESI-MS has been employed to characterize a variety of other metal complexes and organic derivatives of related diamines.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique is crucial for determining bond lengths, bond angles, coordination geometries, and the absolute stereochemistry of chiral centers.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming the stereochemistry and understanding the packing of molecules in the crystal lattice. For instance, the crystal structure of N,N′-bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine revealed that the molecule sits (B43327) on a crystallographic twofold axis and that the crystalline structure contains only specific diastereomeric pairs. researchgate.net In another example, the structure of enantiomeric non-heme iron complexes with a ligand derived from trans-cyclohexane-1,2-diamine was determined, showing a distorted octahedral geometry around the iron center. iucr.org The analysis of a manganese(II) complex with a ligand derived from cyclohexane-1,2-diamine also provided detailed structural information, including bond lengths and angles. researchgate.net

Table 2: Selected Crystallographic Data for a Related Diamine Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| C₄₄H₅₄N₄Mn | Monoclinic | C2/c | 20.449(4) | 14.259(3) | 18.118(3) | 105.252(3) |

Data from a manganese complex with a ligand derived from cyclohexane-1,2-diamine. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Metal Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within a sample. This is particularly valuable for characterizing metal complexes of this compound, where the oxidation state of the metal center is critical to its reactivity.

Studies on platinum(IV) complexes of trans-1,2-diamino-4-cyclohexene (DACHEX) have utilized XPS to probe the electronic environment of the platinum center. mdpi.com The data indicated an X-ray-induced surface reduction of the Pt(IV) substrates, a phenomenon that was correlated with the reduction potentials measured by cyclic voltammetry. mdpi.com In other systems, XPS has been used to follow surface modification reactions on electrodes and to determine the oxidation state of iron in immobilized ferrocene (B1249389) derivatives. dtic.mil For instance, in the study of Yb₁₄MnSb₁₁ and Yb₁₄ZnSb₁₁, XPS was used to identify the presence of Yb³⁺ due to surface oxidation. mst.edu

Vibrational Spectroscopy (e.g., IR, Raman) in Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to changes in bond strength and molecular symmetry, making them useful for probing ligand coordination and for mechanistic studies.

In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and the C=C stretch of the cyclohexene ring. For example, the FTIR and Raman spectra of 4-vinyl cyclohexene have been analyzed to assign the various vibrational modes. rasayanjournal.co.in In mechanistic studies of reactions involving related catalysts, such as those based on thiourea (B124793) derivatives of trans-cyclohexane-1,2-diamine, changes in the vibrational spectra upon substrate binding can provide insights into the mode of activation. mdpi.com For instance, the formation of hydrogen bonds between the catalyst and the reactants can be observed as shifts in the corresponding stretching frequencies.

Derivatization and Advanced Synthetic Applications

Synthesis of Molecular Scaffolds for Peptide Analogues

The rigid, conformationally constrained framework of (1S,2S)-4-Cyclohexene-1,2-diamine makes it an excellent starting material for the synthesis of molecular scaffolds designed to mimic peptide secondary structures, such as β-turns. nih.gov These peptidomimetics are of great interest in medicinal chemistry as they can replicate the biological activity of natural peptides but with improved properties like enhanced stability against enzymatic degradation. nih.gov

Derivatives of 1,2-diamines are utilized as nonpeptide molecular scaffolds for creating peptide analogues. researchgate.net For instance, chiral 1,2-diamines can be incorporated into cyclic tetrapeptide analogues, serving as mimics for β²-amino acids. unibo.it This approach allows for the generation of new molecular and 3D diversity, creating scaffolds with predictable displays of pharmacophores that can target specific bioactive conformations. unibo.it The synthesis often involves coupling the diamine, protected as a Boc-derivative, with amino acids in either solution-phase or solid-phase peptide synthesis. unibo.it

One strategy involves the synthesis of conformationally constrained bicyclic 1,2-diamines from derivatives of this compound. These bicyclic compounds serve as scaffolds for designing peptide analogues. researchgate.net The synthesis of such scaffolds often starts with the protection of the amino groups, for example, with tert-butoxycarbonyl (Boc) groups. The double bond in the cyclohexene (B86901) ring can then be functionalized, for instance, through dihydroxylation or epoxidation, leading to more complex, rigid structures that can be further elaborated. researchgate.net These scaffolds provide a template for attaching various side chains, mimicking the spatial arrangement of amino acid residues in a natural peptide.

The table below illustrates a general approach for incorporating a diamine scaffold into a peptide sequence.

| Step | Description | Reactants | Product |

| 1 | Protection | This compound, Boc-anhydride | (1S,2S)-N,N'-Di-Boc-4-cyclohexene-1,2-diamine |

| 2 | Coupling | Protected diamine, Fmoc-protected amino acid | Dipeptide analogue |

| 3 | Deprotection & Cyclization | Dipeptide analogue, coupling agents (e.g., DPPA) | Cyclic peptidomimetic |

This table represents a generalized synthetic sequence. Specific reagents and conditions may vary based on the target molecule.

Preparation of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. kashanu.ac.irbath.ac.uk The C2-symmetric nature of this compound and its derivatives, such as trans-1,2-diaminocyclohexane, makes them highly effective chiral auxiliaries in a wide range of asymmetric reactions. uw.edu.pl

A common strategy involves the conversion of the diamine into a monotosylated derivative, such as (1S,2S)-N-monotosyl-1,2-diaminocyclohexane (Ts-CYDN). uw.edu.pl These monotosylated diamines are crucial ligands in catalysts used for asymmetric transfer hydrogenation of C=O and C=N bonds. uw.edu.pl For example, ruthenium complexes of these ligands are highly active and selective in the reduction of imines to chiral amines. uw.edu.pl

The preparation of these auxiliaries is straightforward. The reaction of this compound or its saturated analogue with one equivalent of p-toluenesulfonyl chloride under controlled conditions yields the monotosylated product. This derivative can then be used as a chiral ligand in the preparation of catalysts, for instance, by reaction with a suitable metal precursor like a ruthenium arene complex. uw.edu.pl

The effectiveness of these auxiliaries is demonstrated in asymmetric reactions like the Diels-Alder reaction and alkylations. bohrium.comacs.org The auxiliary guides the approach of the reagent to the substrate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

| Auxiliary Type | Precursor | Example Application |

| Monotosylated Diamine Ligand | (1S,2S)-1,2-Diaminocyclohexane | Asymmetric transfer hydrogenation of ketones and imines |

| Salen-type Ligands | (1S,2S)-1,2-Diaminocyclohexane | Asymmetric epoxidation of alkenes |

| Bis-amide derivatives | This compound | Asymmetric Diels-Alder reactions |

Development of Chiral Derivatizing Agents for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) of a chiral compound is a critical task in asymmetric synthesis. acs.org One rapid and effective method is NMR spectroscopy, which utilizes chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into a mixture of diastereomers. nih.govmdpi.com Since diastereomers have different physical properties, their signals can be resolved in the NMR spectrum, allowing for the quantification of their ratio and thus the ee of the original sample. acs.org

Derivatives of this compound and its saturated counterpart have been successfully employed as CDAs. bath.ac.ukmdpi.com For example, phosphorus-containing derivatives of chiral diamines can be used to determine the ee of chiral alcohols. beilstein-journals.org The chiral alcohol reacts with the CDA to form two diastereomeric phosphorus compounds. The rigidity of the cyclohexane (B81311) backbone often leads to significant differences in the chemical shifts (Δδ) of the corresponding signals in the ³¹P or ¹H NMR spectra, facilitating accurate integration. beilstein-journals.org

Another approach involves the three-component assembly of a chiral primary amine, 2-formylphenylboronic acid, and a chiral diol. acs.orgnih.gov While not a direct derivatization of the diamine itself, related C2-symmetric diamines like cyclohexane-1,2-diamine have been used as the chiral component to be analyzed or as part of the chiral probe system. mdpi.com For instance, porphyrin-based hosts can discriminate between the enantiomers of cyclohexane-1,2-diamine, resulting in distinct signals in the NMR spectrum. mdpi.com A phosphorus compound derived from this compound provided a large separation of phosphorus resonances when used as a CDA for chiral cyclic secondary alcohols. bath.ac.uk

The general principle is shown below: Enantiomeric Mixture (R-X and S-X) + Chiral Derivatizing Agent (S-CDA) → Diastereomeric Mixture (R,S-Product and S,S-Product)

The ratio of the diastereomers, determined by integrating their distinct NMR signals, directly reflects the enantiomeric ratio of the starting material.

| CDA Type | Analyte | Spectroscopic Method | Key Feature |

| Phosphorus-based diamine derivative | Chiral alcohols | ³¹P NMR, ¹H NMR | Large chemical shift differences (Δδ) between diastereomers. beilstein-journals.org |

| Porphyrin-based hosts | Chiral diamines | ¹H NMR | Host-guest complexation leads to distinct signals for each enantiomer. mdpi.com |

| Boronic acid-based assemblies | Chiral primary amines | ¹H NMR | Formation of diastereomeric iminoboronate esters with resolvable signals. acs.orgnih.gov |

Future Research Directions and Emerging Applications

Design of Novel Chiral Ligands with Enhanced Performance and Selectivity

The development of new chiral ligands derived from (1S,2S)-4-cyclohexene-1,2-diamine is a primary focus for enhancing catalytic performance and enantioselectivity. Researchers are exploring the synthesis of ligands with unique structural features to address current limitations and expand the scope of asymmetric transformations. metu.edu.truwa.edu.auresearchgate.net

One promising direction is the creation of conformationally locked or rigidified ligand frameworks. By reducing the conformational flexibility of the ligand, it is possible to achieve higher levels of stereocontrol in catalytic reactions. For instance, the introduction of a bicyclic or cage-like structure incorporating the diamine moiety can lead to more defined chiral pockets around the metal center. diva-portal.org

Another area of active research involves the synthesis of bifunctional ligands. These ligands possess both a metal-binding site and a separate functional group capable of secondary interactions with the substrate, such as hydrogen bonding or electrostatic interactions. This cooperative catalysis can lead to significant rate enhancements and improved enantioselectivity. Organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine hydrogen-bond donor have been developed and studied. researchgate.netmdpi.com

Furthermore, the synthesis of "salen" type ligands from chiral diamines, including derivatives of cyclohexanediamine, has been a fruitful area of research. These tetradentate ligands have shown effectiveness in a variety of asymmetric reactions, including epoxidation and aziridination. metu.edu.tr The exploration of N-heterocyclic carbene (NHC) ligands with backbone chirality derived from diamines is also a significant and evolving field in asymmetric catalysis. uwa.edu.au

The table below showcases examples of recently developed chiral ligands and their applications.

| Ligand Type | Precursor Diamine | Application | Reference |

| Salen-type | This compound derivative | Asymmetric epoxidation, aziridination | metu.edu.tr |

| Bicyclic Diamine | (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-azabicyclo[2.2.1]heptane | Kinetic resolution of epoxides | diva-portal.org |

| N-Heterocyclic Carbene (NHC) | (1S,2S)-1,2-bis(4-methylphenyl)-1,2-ethanediamine | Intramolecular hydroamination | uwa.edu.au |

| Bifunctional Organocatalyst | (1R,2R)-Cyclohexane-1,2-diamine | Michael addition | researchgate.netmdpi.com |

Development of More Efficient and Sustainable Synthetic Routes

A significant push in the chemical industry is toward the development of greener and more sustainable manufacturing processes. This trend extends to the synthesis of this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents, multiple protection/deprotection steps, and generate significant waste.

Future research will likely focus on several key areas to improve sustainability:

Catalytic Asymmetric Synthesis: Developing direct catalytic asymmetric methods to produce the diamine from readily available starting materials would be a major advancement. This could involve asymmetric hydrogenation or amination of prochiral precursors. rsc.org

Biocatalysis: The use of enzymes to perform key synthetic steps offers the potential for high selectivity under mild, aqueous conditions. This could include enzymatic resolutions or desymmetrization reactions.

Renewable Feedstocks: Investigating synthetic routes that utilize renewable resources, such as biomass-derived starting materials, is a long-term goal for sustainable chemical production.

Process Intensification: The use of flow chemistry and other process intensification technologies can lead to more efficient and safer synthetic processes with reduced waste generation. youtube.com

Exploration of New Catalytic Transformations

While ligands derived from this compound have been successfully applied in a range of asymmetric reactions, there is still vast potential for their use in new and challenging catalytic transformations. metu.edu.tr

One area of interest is the development of catalysts for C-H functionalization reactions . The direct, stereoselective conversion of C-H bonds into new functional groups is a highly sought-after transformation in organic synthesis. Chiral catalysts based on this diamine could provide the necessary steric and electronic control to achieve high enantioselectivity in these reactions.

Another emerging area is photoredox catalysis . Combining the chiral environment provided by the diamine-based ligands with the unique reactivity of photoredox catalysts could enable novel asymmetric transformations that are not accessible through traditional methods.

Furthermore, the application of these ligands in polymerization reactions is an area with significant potential. For example, they could be used to control the stereochemistry of polymers, leading to materials with novel properties. Ring-opening metathesis polymerization (ROMP) of strained bicyclic systems containing the diamine moiety has been explored to create larger macromolecular structures. metu.edu.tr

Integration with Flow Chemistry and High-Throughput Screening

The integration of modern automation and screening technologies is set to accelerate the discovery and optimization of catalysts derived from this compound.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of catalysts and reaction conditions. nih.govsigmaaldrich.com This can dramatically speed up the process of identifying optimal catalysts for a specific transformation. HTS can be used to screen different ligand variations, metal precursors, solvents, and other reaction parameters to quickly pinpoint the most effective catalytic system. nih.govsigmaaldrich.com Fluorescence-based methods are commonly employed in HTS for their sensitivity and compatibility with automated systems. nih.gov

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers several advantages for catalyst development and application. youtube.com These include improved heat and mass transfer, enhanced safety for highly reactive or exothermic processes, and the potential for easier scale-up. youtube.com The immobilization of chiral catalysts derived from this compound onto solid supports is a key area of research that would facilitate their use in continuous flow systems, allowing for catalyst recycling and more sustainable processes.

Computational Chemistry as a Predictive Tool for Catalyst Design

Computational chemistry has become an indispensable tool in modern catalyst design, offering the ability to predict and understand catalytic performance at a molecular level. semanticscholar.org Density Functional Theory (DFT) calculations and other computational methods can be used to:

Model Catalyst-Substrate Interactions: Understanding how a substrate binds to the chiral catalyst is crucial for predicting enantioselectivity. Computational models can provide detailed insights into the transition state geometries that lead to the observed stereochemical outcome.

Predict Catalyst Performance: By calculating the energy barriers for different reaction pathways, computational chemistry can help to predict the efficiency and selectivity of a new catalyst before it is even synthesized. semanticscholar.org This can save significant time and resources in the laboratory.

Guide Ligand Design: Computational screening of virtual ligand libraries can identify promising candidates for synthesis. By systematically modifying the structure of the ligand in silico and evaluating its predicted performance, researchers can focus their synthetic efforts on the most promising designs.